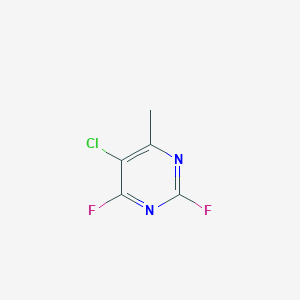

5-Chloro-2,4-difluoro-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2,4-difluoro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMULVUFPLMJWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515576 | |

| Record name | 5-Chloro-2,4-difluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72630-78-5 | |

| Record name | 5-Chloro-2,4-difluoro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72630-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-difluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 5-chloro-2,4-difluoro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 5-Chloro-2,4-difluoro-6-methylpyrimidine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2,4-difluoro-6-methylpyrimidine, alongside available safety and handling information. Due to the limited publicly available data, this guide also outlines general synthetic strategies and potential areas of biological investigation based on the characteristics of structurally similar pyrimidine derivatives.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. The presence of chlorine and fluorine atoms, along with a methyl group on the pyrimidine ring, suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 72630-78-5 | Alfa Chemistry |

| Molecular Formula | C₅H₃ClF₂N₂ | Alfa Chemistry |

| Molecular Weight | 164.54 g/mol | Alfa Chemistry |

| IUPAC Name | This compound | Alfa Chemistry |

| Boiling Point | 264.9 °C at 760 mmHg | Alfa Chemistry |

| Melting Point | 3 °C | Alfa Chemistry |

| Density | 1.462 g/cm³ | Alfa Chemistry |

| Flash Point | 114 °C | Alfa Chemistry |

| Canonical SMILES | CC1=C(Cl)C(F)=NC(F)=N1 | Alfa Chemistry |

Synthesis and Experimental Protocols

A common method for the synthesis of halogenated pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with a urea or amidine derivative, followed by halogenation and/or nucleophilic substitution reactions. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine has been achieved through the reaction of 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent like phosphorus oxychloride. A similar strategy could potentially be adapted for the synthesis of this compound, likely involving fluorinating agents at appropriate stages.

Proposed General Synthetic Workflow:

Caption: Proposed general synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, computational studies on similar molecules, such as 5-Chloro-2,4,6-trifluoropyrimidine, have been performed to predict vibrational assignments for IR and Raman spectra using methods like Density Functional Theory (DFT).[1][2] Such computational approaches could provide theoretical spectral data for this compound, which would be valuable for characterization upon its synthesis.

Biological and Pharmacological Properties

The biological activity of this compound has not been specifically reported. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules, including antiviral, antifungal, antibacterial, and anticancer agents.[3][4]

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The chloro and fluoro substituents on the pyrimidine ring of this compound make it an interesting candidate for screening in various biological assays.

Potential Areas for Biological Investigation:

Given the prevalence of the pyrimidine core in therapeutics, this compound could be investigated for a range of biological activities. A logical workflow for such an investigation is outlined below.

Caption: Logical workflow for the biological evaluation of this compound.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H317: May cause an allergic skin reaction.[5]

Precautionary Statements:

-

P260: Do not breathe dust.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

It is moisture-sensitive.[5]

Personal Protective Equipment (PPE):

-

Appropriate protective clothing, gloves, and eye/face protection should be worn.[5]

-

In case of insufficient ventilation, wear suitable respiratory equipment.

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures:

-

Use personal protective equipment.[5]

-

Avoid dust formation. Avoid breathing vapors, mist, or gas.[5]

-

Ensure adequate ventilation.[5]

-

Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic characteristics, and pharmacological profile. Researchers working with this compound should adhere to strict safety protocols as outlined in the available safety data sheets.

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational assignments, normal coordinates analysis, force constants, and DFT/MP2 computations of 5-Chloro-2,4,6-trifluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AU2008284593A1 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-Chloro-2,4-difluoro-6-methoxypyrimidine | 27265-89-0 [smolecule.com]

A Technical Guide to 5-Chloro-2,4-difluoro-6-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key heterocyclic intermediate in medicinal chemistry. This document details its chemical identity, physicochemical properties, and, critically, its role as a versatile scaffold in the synthesis of targeted therapeutics. Detailed experimental protocols for the synthesis of analogous compounds are presented to illustrate the synthetic pathways. Furthermore, this guide explores the biological targets of compounds derived from this pyrimidine, with a focus on the Epidermal Growth Factor Receptor (EGFR) and P2X7 receptor signaling pathways, which are visually represented using detailed diagrams.

Chemical Identity and Structure

CAS Number: 72630-78-5[1]

Molecular Formula: C₅H₃ClF₂N₂

Structure:

The chemical structure of this compound is represented by the SMILES string: CC1=C(Cl)C(F)=NC(F)=N1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction optimization, and role in the pharmacokinetic profiles of its derivatives.

| Property | Value | Reference |

| Molecular Weight | 164.54 g/mol | |

| Boiling Point | 264.9 °C at 760 mmHg | [1] |

| Melting Point | 3 °C | [1] |

| Density | 1.462 g/cm³ | [1] |

| InChI Key | RMULVUFPLMJWOK-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Illustrative Synthesis of a Dichlorinated Pyrimidine Intermediate

The synthesis of 2,4-dichloro-6-methylpyrimidine from 6-methyluracil is a well-established procedure that serves as a foundational method. This process typically involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine [2]

-

Reactants: 6-methylpyrimidine-2,4-diol (6-methyluracil), Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Combine 6-methylpyrimidine-2,4-diol (e.g., 500 mg, 3.97 mmol) with an excess of phosphorus oxychloride (e.g., 4 mL).

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere for approximately 10 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the POCl₃.

-

Add Dichloromethane (DCM) to the residue.

-

Slowly add the resulting solution to a cooled ( <40°C) aqueous solution of potassium carbonate (K₂CO₃) to quench the reaction and neutralize the acid.

-

Separate the organic phase and extract the aqueous phase with DCM.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

-

General Method for Fluorination

The introduction of fluorine atoms to the pyrimidine ring can be achieved through nucleophilic substitution of the chlorine atoms using a fluoride source. This is a common strategy in the synthesis of fluorinated heterocyclic compounds.

Applications in Drug Discovery

The highly functionalized pyrimidine core of this compound, with its distinct substitution pattern, makes it an invaluable intermediate for the synthesis of a wide array of biologically active molecules. The chlorine and fluorine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various pharmacophores.

This scaffold has been particularly instrumental in the development of:

-

Kinase Inhibitors: Pyrimidine derivatives are known to be effective inhibitors of various kinases, which are crucial regulators of cell signaling. By targeting kinases that are often dysregulated in cancer, these compounds can block tumor growth and proliferation.

-

P2X7 Receptor Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Antagonists of this receptor are being investigated for the treatment of inflammatory diseases and chronic pain.

Role in the Synthesis of EGFR Inhibitors

Derivatives of chlorinated and fluorinated pyrimidines have been designed and synthesized as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) therapy. The pyrimidine core often serves as a scaffold to which other functional groups are attached to achieve high binding affinity and selectivity for the EGFR kinase domain.

dot

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Role in the Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor is a trimeric ATP-gated cation channel that plays a significant role in inflammatory signaling. Its activation leads to the release of pro-inflammatory cytokines. This compound can be used as a starting material to synthesize potent P2X7 receptor antagonists, which have therapeutic potential in a range of inflammatory conditions.

dot

Caption: P2X7 Receptor Signaling and Antagonism by Pyrimidine Derivatives.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features and reactivity allow for the efficient synthesis of a diverse range of complex molecules with potent biological activities. The ability to serve as a scaffold for kinase inhibitors and receptor antagonists highlights its importance in the development of targeted therapies for cancer and inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in the strategic design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 5-Chloro-2,4-difluoro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key intermediate in pharmaceutical research and development.

Physicochemical Properties and Formula

This compound is a halogenated pyrimidine derivative. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C5H3ClF2N2 | [1][2] |

| Molecular Weight | 164.54 g/mol | [1][2] |

| CAS Number | 72630-78-5 | [1][3][4] |

| Boiling Point | 264.9°C at 760 mmHg | [1] |

| Melting Point | 3°C | [1] |

| Density | 1.462 g/cm³ | [1] |

| Flash Point | 114°C | [1] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the presence of electron-withdrawing halogen atoms and the pyrimidine ring. These features make it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents. The chlorine and fluorine atoms can be substituted by various nucleophiles, allowing for the attachment of different pharmacophores.

Below is a generalized workflow for the synthesis of a substituted pyrimidine, illustrating a potential synthetic logic.

Applications in Drug Discovery and Development

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[7]. Halogenated pyrimidines, such as this compound, serve as crucial building blocks in the synthesis of pharmacologically active compounds[8][9].

The presence of chlorine and fluorine atoms can modulate the physicochemical properties of the final drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. For example, pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy[10]. The strategic placement of halogen atoms on the pyrimidine scaffold can lead to the development of potent and selective inhibitors.

The versatility of this compound as an intermediate allows for its use in the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery campaigns. Its application spans various therapeutic areas, highlighting the importance of such chlorinated and fluorinated heterocyclic compounds in the pharmaceutical industry[8].

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. gjbzwzw.com [gjbzwzw.com]

- 3. 5-CHLORO-2,4-DIFLUORO-6-METHYL-PYRIMIDINE | 72630-78-5 [chemicalbook.com]

- 4. 72630-78-5|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-difluoro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected solubility of 5-Chloro-2,4-difluoro-6-methylpyrimidine based on the general behavior of structurally related pyrimidine derivatives. As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not publicly available. The experimental protocols provided are intended to serve as a guide for researchers to determine the precise solubility in their laboratories.

Introduction

This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to their prevalence as scaffolds in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1] Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and biological screening. This guide summarizes the anticipated solubility profile and provides a detailed experimental protocol for its determination.

Predicted Solubility Profile

The solubility of pyrimidine derivatives is influenced by the nature of the substituents on the pyrimidine ring and the polarity of the solvent.[2] The presence of a methyl group (nonpolar) and halogen atoms (electronegative, contributing to polarity) in this compound suggests a degree of solubility in a range of organic solvents. Generally, the solubility of pyrimidine derivatives increases with temperature.[2]

Below is a table summarizing the expected qualitative solubility of this compound in various common laboratory solvents, categorized by solvent type.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. However, the lack of hydrogen bond donating groups on the compound may limit very high solubility. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | High | These solvents can engage in dipole-dipole interactions with the polar C-F and C-Cl bonds and the pyrimidine ring. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The methyl group provides some nonpolar character, which may allow for some solubility in nonpolar solvents. However, the polar nature of the difluoro and chloro substituents will likely limit high solubility in very nonpolar solvents like hexane. |

| Chlorinated | Dichloromethane, Chloroform | High | "Like dissolves like" principle suggests that chlorinated solvents will be effective at solvating a chlorinated compound. These solvents are also of intermediate polarity, which is often suitable for substituted aromatic and heteroaromatic compounds. |

| Ethers | Diethyl ether, THF | Moderate | Tetrahydrofuran (THF), being more polar than diethyl ether, is expected to be a better solvent. |

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a solid compound in a solvent is the gravimetric method.[3][4][5] This method involves preparing a saturated solution at a specific temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., methanol, acetonitrile, dichloromethane, toluene)

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

3.2. Gravimetric Method Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured by observing undissolved solid at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure excess solid remains.[6]

-

-

Separation of Dissolved and Undissolved Solute:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or using a rotary evaporator. Ensure the temperature is kept well below the boiling point of the solute to prevent its loss.

-

Once the solvent is completely removed, place the dish or vial in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Weigh the dish or vial containing the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

Solubility is typically expressed in terms of g/L or mg/mL. Divide the mass of the dissolved solute by the volume of the solvent in which it was dissolved.

Solubility (g/L) = (Mass of solute in g) / (Volume of solvent in L)

-

3.3. Workflow for Gravimetric Solubility Determination

Relevance in Drug Discovery: Inhibition of Signaling Pathways

Pyrimidine derivatives are a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[7][8][9] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon activation by its ligand, EGFR initiates a series of downstream events that ultimately lead to cell proliferation, survival, and differentiation. In many cancers, EGFR is overactive, and pyrimidine-based molecules can be designed to block its kinase activity, thereby inhibiting the cancerous growth.

4.1. Simplified EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway and indicates the point of inhibition by a pyrimidine-based kinase inhibitor.

This diagram shows that the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell membrane triggers a signaling cascade through RAS, RAF, MEK, and ERK, which then promotes gene transcription related to cell proliferation and survival in the nucleus.[7][8] A pyrimidine-based inhibitor can block this pathway by binding to the kinase domain of EGFR, preventing its activation and halting the downstream signals.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 5-Chloro-2,4-difluoro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key intermediate in the synthesis of diverse heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Properties

This compound, with the CAS number 72630-78-5, is a halogenated pyrimidine derivative. Its structure, featuring a pyrimidine ring substituted with a chlorine atom, two fluorine atoms, and a methyl group, imparts a unique combination of reactivity and stability.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72630-78-5 | [1][2][3] |

| Molecular Formula | C₅H₃ClF₂N₂ | [1][2][3] |

| Molecular Weight | 164.54 g/mol | [1] |

| Boiling Point | 264.9 °C at 760 mmHg | [3] |

| Melting Point | 3 °C | [3] |

| Density | 1.462 g/cm³ | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=C(C(=NC(=N1)F)F)Cl | [3] |

| InChI Key | RMULVUFPLMJWOK-UHFFFAOYSA-N | [3] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of three halogen substituents on the electron-deficient pyrimidine ring. This arrangement makes the compound susceptible to nucleophilic aromatic substitution and a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine and chlorine atoms on the pyrimidine ring can be sequentially displaced by a variety of nucleophiles. The general order of reactivity for halogens in SNAr reactions on such systems is typically F > Cl. The positions of the halogens (C2, C4, and C5) are not electronically equivalent, leading to potential regioselectivity in substitution reactions.

While specific quantitative data for this compound is limited in publicly available literature, the reactivity can be inferred from related structures. For instance, in reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, the chlorine at the C4 position is preferentially displaced.[4] This suggests that the C4 position in this compound is also likely to be highly reactive towards nucleophiles.

Logical Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-F and C-Cl bonds can, in principle, allow for selective functionalization. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl > F. This suggests that the chloro substituent at the C5 position would be more reactive than the fluoro substituents at the C2 and C4 positions in these reactions.

Common cross-coupling reactions applicable to this substrate include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol based on reactions with similar substrates. Optimization of specific parameters is crucial for achieving high yields and selectivity.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Diagram for Palladium-Catalyzed Cross-Coupling

Caption: Core components for cross-coupling reactions.

Stability and Handling

Halogenated pyrimidines, including this compound, are generally stable under standard laboratory conditions. However, they can be sensitive to strong acids, strong bases, and high temperatures, which may lead to decomposition or unwanted side reactions.

Storage and Handling Recommendations:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from moisture and incompatible materials such as strong oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

Applications in Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives.[5] These derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules. The ability to selectively functionalize the different halogenated positions allows for the creation of diverse chemical libraries for drug discovery programs.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules, is significant. A thorough understanding of its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with appropriate handling and storage procedures, will enable researchers to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and stability profile of this molecule would be a valuable contribution to the field.

References

- 1. amfluoro.com [amfluoro.com]

- 2. 5-CHLORO-2,4-DIFLUORO-6-METHYL-PYRIMIDINE, CasNo.72630-78-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cas 6554-69-4,2,4,5-Trichloro-6-methylpyrimidine | lookchem [lookchem.com]

- 5. bu.edu.eg [bu.edu.eg]

A Technical Guide to Substituted Difluoropyrimidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted difluoropyrimidines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The strategic placement of fluorine atoms on the pyrimidine ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the key literature and recent advancements in the field of substituted difluoropyrimidines, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Introduction to Difluoropyrimidines

The pyrimidine core is a fundamental building block in nature, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1][2] In medicinal chemistry, the pyrimidine scaffold is a versatile platform for the development of small molecule inhibitors targeting a range of enzymes and receptors. The introduction of difluoro substituents, most commonly at the 2,4- or 5,6-positions, has proven to be a successful strategy for enhancing the pharmacological profiles of these molecules. Fluorine's high electronegativity and small size can lead to improved binding interactions, increased metabolic stability by blocking sites of oxidation, and altered pKa values, all of which can contribute to enhanced potency and better pharmacokinetic properties.

Synthesis of Substituted Difluoropyrimidines

The synthesis of substituted difluoropyrimidines typically involves the functionalization of a pre-existing difluoropyrimidine core. Key synthetic strategies include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms in 2,4-difluoropyrimidine are excellent leaving groups for SNAr reactions, allowing for the sequential and regioselective introduction of various nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents onto the difluoropyrimidine ring. This reaction is particularly useful for the synthesis of 5-aryl-2,4-difluoropyrimidine derivatives.

Biological Activity and Therapeutic Targets

Substituted difluoropyrimidines have been investigated as inhibitors of a variety of therapeutic targets, with significant efforts focused on protein kinases and enzymes involved in nucleotide metabolism. Their applications span oncology, infectious diseases, and inflammatory conditions.

Kinase Inhibition

Many substituted difluoropyrimidines have been developed as potent kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases. Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently dysregulated in cancer.[4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[5][6][7]

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[8][9][10]

Other Therapeutic Targets

Beyond kinase inhibition, difluoropyrimidine-containing compounds have shown activity against other important biological targets. For instance, fluorinated pyrimidines like 5-fluorouracil (5-FU) are widely used antimetabolites in cancer chemotherapy. They disrupt DNA and RNA synthesis, leading to cell death in rapidly dividing cancer cells.[11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected substituted difluoropyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives against Human Cancer Cell Lines [4]

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |

| 9u | 0.35 | 3.24 | 5.12 |

Table 2: Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives [4]

| Compound | EGFR Kinase IC50 (µM) |

| 9u | 0.091 |

Table 3: Inhibitory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidine Analogs on Nitric Oxide Production

| Compound | IC50 (µM) |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 |

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoropyrimidines

This protocol is a general representation and may require optimization for specific substrates.

-

To a solution of 2,4-difluoropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMSO, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).

-

If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq) is typically added to facilitate the reaction.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 140 °C, and the progress is monitored by TLC or LC-MS.[12]

-

Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired substituted difluoropyrimidine.

General Procedure for Suzuki-Miyaura Cross-Coupling of Dihalopyrimidines

This protocol is a general representation and may require optimization for specific substrates.

-

In a reaction vessel, combine the dihalopyrimidine (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%), and a base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel chromatography to yield the desired cross-coupled product.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by substituted difluoropyrimidines is crucial for rational drug design and development. Graphviz diagrams are provided below to illustrate key pathways.

EGFR Signaling Pathway and Inhibition

FAK Signaling Pathway and Inhibition

VEGFR-2 Signaling Pathway and Inhibition

Conclusion

Substituted difluoropyrimidines continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and the profound impact of difluoro-substitution on their pharmacological properties make them an attractive scaffold for the development of novel therapeutics. The ongoing exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

The Multifaceted Biological Potential of 5-Chloro-2,4-difluoro-6-methylpyrimidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, analogs of 5-Chloro-2,4-difluoro-6-methylpyrimidine are emerging as a class of compounds with significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities of these analogs, with a primary focus on their anticancer properties, alongside an exploration of their potential antiviral, anti-inflammatory, and antibacterial activities. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Anticancer Activity: Targeting EGFR in Non-Small Cell Lung Cancer

A significant body of research has focused on the development of this compound analogs as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of Non-Small Cell Lung Cancer (NSCLC). Certain mutations in EGFR, such as the T790M/L858R double mutation, confer resistance to existing therapies, creating a critical need for novel inhibitors.

Quantitative Analysis of In Vitro Efficacy

Recent studies have synthesized and evaluated a series of 2,4-dichloro-6-methylpyrimidine derivatives, which serve as close structural analogs to the this compound core. The antiproliferative activity of these compounds was assessed against the H1975 human NSCLC cell line, which harbors the EGFR T790M/L858R mutation, and the LO-2 normal human liver cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound ID | Modification | H1975 (NSCLC) IC50 (µM) | LO-2 (Normal) IC50 (µM) | Selectivity Index (LO-2/H1975) |

| L-18 | [Structure-specific details] | 0.65 ± 0.06 | > 50 | > 76.9 |

| Osimertinib | (Reference Drug) | 0.02 ± 0.003 | 1.83 ± 0.12 | 91.5 |

Data extracted from a study on 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors.

The data indicates that compound L-18 demonstrates potent and selective inhibitory activity against the H1975 cancer cell line while exhibiting significantly lower toxicity towards normal cells, a crucial characteristic for a therapeutic candidate.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action of these pyrimidine analogs revealed their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

-

Apoptosis Induction: Treatment of H1975 cells with compound L-18 led to a dose-dependent increase in the percentage of apoptotic cells.

-

Cell Cycle Arrest: The compound was also found to cause a blockage in the G1 phase of the cell cycle, preventing the cancer cells from progressing to the DNA synthesis (S) phase.

Signaling Pathway Inhibition

The primary molecular target of these analogs is the EGFR kinase. By inhibiting the kinase activity of the mutated EGFR, these compounds block the downstream signaling pathways that are crucial for cancer cell proliferation and survival. The key inhibited pathway is the EGFR signaling cascade, which includes the PI3K/Akt and MAPK/ERK pathways.

Potential Antiviral, Anti-inflammatory, and Antibacterial Activities

While the primary focus of current research has been on anticancer applications, the pyrimidine scaffold is known for a broad spectrum of biological activities.

Antiviral Potential

Studies on structurally related fluorinated pyrimidines have demonstrated antiviral activity. For instance, 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil has shown activity against the Respiratory Syncytial (RS) virus and human influenza viruses. The mechanism of action for many antiviral pyrimidine analogs involves the inhibition of viral nucleic acid synthesis.

Anti-inflammatory and Antibacterial Potential

The broader class of pyrimidine derivatives has been explored for anti-inflammatory and antibacterial properties. While specific studies on this compound analogs in these areas are limited, the structural features suggest that these compounds could be promising candidates for such applications. Further screening and derivatization are warranted to explore these potential activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of this compound analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and quantify apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

A Technical Guide to 5-Chloro-2,4-difluoro-6-methylpyrimidine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key building block in modern medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, and typical experimental protocols for its use in synthetic chemistry.

Commercial Availability and Supplier Information

This compound (CAS No. 72630-78-5) is readily available from a range of commercial suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities to suit diverse experimental needs, from small-scale screening to larger-scale synthesis. Below is a comparative summary of major suppliers. Pricing is often subject to quotation and can vary based on purity, quantity, and supplier.

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| Alfa Chemistry | 96%[1] | Inquire for details | 72630-78-5[1] | Provides basic physical properties such as boiling and melting points.[1] |

| BLDpharm | Inquire for details | Inquire for details | 72630-78-5[2] | Offers access to NMR, HPLC, LC-MS, and UPLC documentation.[2] |

| Genprice | Research Use Only | Inquire for details | 72630-78-5 | Price available upon login or request. |

| Amejet (distributor for Toronto Research Chemicals) | Inquire for details | 500mg, 1g, 2.5g[3] | 72630-78-5[3] | Product is from Toronto Research Chemicals (TRC).[3] |

| Sigma-Aldrich | Not specified | Inquire for details | 16018-87-4 (for a related dihydroxy-analogue) | The direct compound is not explicitly listed, but related structures are available for early discovery research. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experimental conditions and ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 72630-78-5 | [1] |

| Molecular Formula | C₅H₃ClF₂N₂ | [1] |

| Molecular Weight | 164.54 g/mol | |

| IUPAC Name | This compound | [1] |

| Boiling Point | 264.9°C at 760 mmHg | [1] |

| Melting Point | 3°C | [1] |

Role in Drug Discovery and Medicinal Chemistry

Halogenated pyrimidines are a cornerstone in the synthesis of a vast array of biologically active molecules.[4][5] The distinct reactivity of the halogen substituents on the pyrimidine ring allows for selective and sequential modifications, making them versatile scaffolds in drug discovery. This compound, with its multiple reactive sites, serves as a valuable starting material for generating libraries of compounds for screening and lead optimization. The fluorine atoms enhance the molecule's metabolic stability and binding affinity, while the chlorine atom provides a handle for further functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The general workflow for utilizing such a chemical intermediate in a research setting is depicted below.

Key Experimental Protocols

The reactivity of this compound is dominated by the susceptibility of the halogenated positions to nucleophilic attack and cross-coupling reactions. The fluorine atoms are generally more reactive towards nucleophilic aromatic substitution (SNAᵣ) than the chlorine atom, and the reactivity can be modulated by reaction conditions.

Nucleophilic Aromatic Substitution (SNAᵣ) with an Amine

This protocol provides a general procedure for the selective substitution of a fluorine atom with a primary or secondary amine. The C4 position is often the most susceptible to initial nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms.

Reaction Scheme:

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).

-

Solvent Addition: Add a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) while monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 5-position can be selectively targeted for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the introduction of aryl or heteroaryl moieties.

Methodology:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

-

Catalyst and Ligand: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand.

-

Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon) for several minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired coupled product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 72630-78-5|this compound|BLD Pharm [bldpharm.com]

- 3. 5-氯-2,4-二氟-6-甲基嘧啶,this compound,CAS:72630-78-5价格_品牌:TRC-丁香通 [m.biomart.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Halogenated Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for halogenated pyrimidines, a class of compounds with significant applications in biomedical research and drug development, particularly as antimetabolites and mutagens. Due to their inherent biological activity and potential hazards, stringent safety protocols are imperative when handling these substances. This document outlines the hazards, exposure controls, handling procedures, and emergency responses associated with four key halogenated pyrimidines: 5-Fluorouracil, 5-Chlorouracil, 5-Bromouracil, and 5-Iodouracil.

General Safety and Hazard Information

Halogenated pyrimidines are structurally similar to the pyrimidine nucleobases (uracil, cytosine, and thymine) and can interfere with nucleic acid metabolism. This interference is the basis for their therapeutic and mutagenic effects, but also underscores their potential toxicity to laboratory personnel.

Principal Hazards:

-

Toxicity: These compounds are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

-

Mutagenicity: Some halogenated pyrimidines, notably 5-Bromouracil, are known mutagens that can be incorporated into DNA and cause base-pair substitutions.[4][5] 5-Chlorouracil is also suspected of causing genetic defects.[6]

-

Carcinogenicity: 5-Fluorouracil is classified as a known or suspected carcinogen.[1]

-

Reproductive Toxicity: 5-Fluorouracil is suspected of damaging fertility or the unborn child.[1]

-

Irritation: They can cause skin, eye, and respiratory tract irritation.[2][4]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for 5-Fluorouracil, 5-Chlorouracil, 5-Bromouracil, and 5-Iodouracil. This information is crucial for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties of Halogenated Pyrimidines

| Property | 5-Fluorouracil | 5-Chlorouracil | 5-Bromouracil | 5-Iodouracil |

| CAS Number | 51-21-8[1] | 1820-81-1[3] | 51-20-7[4] | 696-07-1[7] |

| Molecular Formula | C₄H₃FN₂O₂[8] | C₄H₃ClN₂O₂[9] | C₄H₃BrN₂O₂[4] | C₄H₃IN₂O₂[7] |

| Molecular Weight | 130.08 g/mol [8] | 146.53 g/mol [9] | 190.98 g/mol [4] | 237.98 g/mol [7] |

| Appearance | White crystalline powder[2] | White to light beige crystalline powder[10] | White powder[4] | White to off-white powder |

| Melting Point | 282-283 °C (decomposes)[8] | >300 °C[9] | >300 °C[4] | 274-276 °C (decomposes)[7] |

| Water Solubility | Sparingly soluble[11] | Information not readily available | Sparingly soluble[4] | Information not readily available |

Table 2: Acute Toxicity and Occupational Exposure Limits

| Parameter | 5-Fluorouracil | 5-Chlorouracil | 5-Bromouracil | 5-Iodouracil |

| LD50 Oral (rat) | 230 mg/kg[8] | Information not readily available | 1700 mg/kg[12] | Information not readily available |

| LD50 Dermal | Harmful in contact with skin[13] | Information not readily available | Harmful in contact with skin[14] | Harmful in contact with skin[3] |

| LC50 Inhalation | Toxic if inhaled[1] | Information not readily available | Harmful if inhaled[14] | Harmful if inhaled[3] |

| OSHA PEL | Not established[2] | Not established | Not established | Not established |

| ACGIH TLV | Not established[2] | Not established | Not established | Not established |

Note: The absence of established PELs or TLVs does not imply that these substances are without risk. Safe work practices should always be followed to minimize exposure.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to halogenated pyrimidines, a combination of engineering controls and personal protective equipment should be utilized.

-

Engineering Controls:

-

Ventilation: All work with powdered forms of these compounds should be conducted in a certified chemical fume hood to control airborne particles.[6]

-

Containment: Use of glove boxes or other containment systems is recommended for high-potency compounds or when handling larger quantities.

-

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[15][16][17]

-

Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[10][17] Gloves should be changed regularly and immediately if contaminated.

-

Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[16]

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.

-

Respiratory Protection: For operations that may generate aerosols or dusts outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[16]

-

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent contamination and accidental exposure.

-

Handling:

-

Designate a specific area for working with halogenated pyrimidines.

-

Avoid direct contact with the skin, eyes, and clothing.[18]

-

Do not eat, drink, or smoke in areas where these compounds are handled.[18]

-

Use a plastic-backed absorbent pad to cover the work surface.[12]

-

Wash hands thoroughly before and after handling these substances.[18]

-

-

Storage:

Spill Management and Decontamination

Prompt and proper management of spills is critical to prevent the spread of contamination.

-

Spill Response:

-

Evacuate the area and restrict access.

-

Don appropriate PPE before cleaning up the spill.[19]

-

For small powder spills, gently cover with a damp paper towel to avoid generating dust.

-

For liquid spills, absorb with an inert material.

-

Collect all spill-related waste in a designated hazardous waste container.[20]

-

-

Decontamination:

-

Work surfaces should be decontaminated after each use.

-

A common decontamination procedure involves a multi-step process of cleaning with a detergent, followed by a chemical inactivating agent, and then rinsing.

-

For some cytotoxic drugs, solutions of sodium hypochlorite have been shown to be effective for decontamination.[3]

-

Waste Disposal

Halogenated pyrimidine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

-

Waste Segregation: All contaminated materials, including gloves, gowns, labware, and spill cleanup debris, must be segregated as hazardous waste.[21]

-

Disposal Methods:

-

Incineration: High-temperature incineration is the preferred method for the disposal of cytotoxic and halogenated organic waste.[21]

-

Chemical Degradation: For liquid waste, chemical degradation methods may be employed prior to disposal. Alkaline hydrolysis can be an effective method for the degradation of 5-Fluorouracil.[22] Advanced oxidation processes are also a potential treatment for halogenated organic compounds.

-

Experimental Protocols

Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

This protocol provides a general outline for assessing the mutagenic potential of a halogenated pyrimidine using a bacterial reverse mutation assay.

Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[10] The assay measures the ability of a test compound to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.[10]

Methodology:

-

Strain Preparation: Grow the appropriate Salmonella typhimurium tester strain (e.g., TA98, TA100) overnight in a nutrient broth.

-

Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.[20]

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorouracil in the environment: analysis, occurrence, degradation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]

- 10. researchgate.net [researchgate.net]

- 11. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 12. mdpi.com [mdpi.com]

- 13. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]

- 14. unece.org [unece.org]

- 15. researchgate.net [researchgate.net]

- 16. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 17. dtsc.ca.gov [dtsc.ca.gov]

- 18. Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. chemsafetypro.com [chemsafetypro.com]

Methodological & Application

Synthesis of 5-Chloro-2,4-difluoro-6-methylpyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established chemical transformations for analogous pyrimidine derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from the commercially available 6-methyluracil. The proposed pathway involves:

-

Chlorination at the C5 Position: Direct chlorination of 6-methyluracil to yield 5-chloro-6-methyluracil.

-

Dichlorination of the Pyrimidine Ring: Conversion of the dihydroxy groups of 5-chloro-6-methyluracil to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to form 5-chloro-2,4-dichloro-6-methylpyrimidine.

-

Fluorination: Nucleophilic substitution of the chloro groups at the C2 and C4 positions with fluorine using a fluorinating agent such as potassium fluoride (KF) to yield the final product, this compound.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions using 5-Chloro-2,4-difluoro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for nucleophilic aromatic substitution (SNAr) reactions on 5-Chloro-2,4-difluoro-6-methylpyrimidine (CAS 72630-78-5) is limited in publicly available literature. The following application notes and protocols are based on established principles of SNAr on analogous halogenated pyrimidine systems. The predicted reactivity and experimental conditions should be considered as a starting point for optimization.

Introduction

This compound is a highly functionalized pyrimidine scaffold with significant potential in the synthesis of novel chemical entities for the pharmaceutical and agrochemical industries. The electron-deficient nature of the pyrimidine ring, further activated by three halogen substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the fluorine and chlorine atoms, as well as their positions on the ring, allows for sequential and regioselective functionalization, providing a versatile platform for the generation of diverse molecular libraries.

The reactivity of halogenated pyrimidines in SNAr reactions is well-documented, with the general order of reactivity for leaving groups being F > Cl > Br > I. For 2,4-dihalopyrimidines, the C4 position is typically more susceptible to nucleophilic attack than the C2 position.[1] However, this regioselectivity can be influenced by the presence of other substituents on the ring.[2] An electron-donating group at the C6 position, such as the methyl group in the title compound, can influence the electronic distribution and potentially alter this selectivity.[2]

These notes provide a predictive overview of the reactivity of this compound and generalized protocols for its reaction with various nucleophiles.

Predicted Reactivity and Regioselectivity

Based on the principles of SNAr on pyrimidines, the following predictions can be made for this compound:

-

Primary Site of Substitution (Position 4): The fluorine atom at the C4 position is predicted to be the most reactive site for nucleophilic attack. This is due to the combined activating effect of the para nitrogen atom and the superior leaving group ability of fluoride compared to chloride.[1]

-

Secondary Site of Substitution (Position 2): The fluorine atom at the C2 position is the next most likely site for substitution, activated by both adjacent nitrogen atoms. Reactions at this site would typically require more forcing conditions (e.g., higher temperatures) than substitution at C4.

-

Least Reactive Site (Position 5): The chlorine atom at the C5 position is anticipated to be the least reactive towards SNAr. Substitution at this position is generally less favorable on the pyrimidine ring and would require significantly harsher reaction conditions or the use of metal catalysis.

The presence of the electron-donating methyl group at C6 may slightly decrease the overall reactivity of the ring compared to an unsubstituted analogue, but it can also influence the regioselectivity between the C2 and C4 positions.[2]

Application Notes

Reactions with N-Nucleophiles (Amines)

SNAr reactions with primary and secondary amines are expected to proceed readily, yielding aminopyrimidine derivatives. The regioselectivity is predicted to favor substitution at the C4 position under mild conditions.

Predicted Reaction Data with N-Nucleophiles:

| Nucleophile | Predicted Major Product | Typical Solvent | Typical Base | Temperature (°C) | Predicted Yield Range |

| Morpholine | 4-(Morpholin-4-yl)-5-chloro-2-fluoro-6-methylpyrimidine | Acetonitrile, THF | K₂CO₃, DIPEA | 0 - 25 | 80-95% |

| Aniline | N-(5-Chloro-2-fluoro-6-methylpyrimidin-4-yl)aniline | DMF, Dioxane | NaH, K₂CO₃ | 25 - 80 | 70-90% |

| Benzylamine | N-Benzyl-5-chloro-2-fluoro-6-methylpyrimidin-4-amine | Acetonitrile | DIPEA | 0 - 25 | 85-98% |

Reactions with O-Nucleophiles (Alcohols, Phenols)

Reactions with alkoxides and phenoxides will likely require a strong base to deprotonate the nucleophile. The resulting 4-alkoxy or 4-aryloxy pyrimidines are valuable intermediates.

Predicted Reaction Data with O-Nucleophiles:

| Nucleophile | Predicted Major Product | Typical Solvent | Typical Base | Temperature (°C) | Predicted Yield Range |

| Sodium Methoxide | 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine | Methanol, THF | NaOMe | 0 - 25 | 80-95% |

| Phenol | 5-Chloro-2-fluoro-6-methyl-4-phenoxypyrimidine | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 25 - 100 | 65-85% |

Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles for SNAr reactions and are expected to react smoothly with this compound to give thioether derivatives.

Predicted Reaction Data with S-Nucleophiles:

| Nucleophile | Predicted Major Product | Typical Solvent | Typical Base | Temperature (°C) | Predicted Yield Range |

| Thiophenol | 5-Chloro-2-fluoro-6-methyl-4-(phenylthio)pyrimidine | DMF, Acetonitrile | K₂CO₃, Et₃N | 0 - 50 | 85-98% |

| Sodium Sulfide | Bis(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)sulfane | DMF | Na₂S | 25 - 80 | 60-80% |

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and inert atmospheres (Nitrogen or Argon) are recommended for reactions involving strong bases like NaH or NaOMe.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Morpholine)

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (0.1-0.5 M).

-

Add the amine nucleophile (e.g., morpholine, 1.1 eq) to the solution.

-

Add a suitable base (e.g., K₂CO₃, 1.5 eq or DIPEA, 1.5 eq).

-

Stir the reaction mixture at room temperature (or as indicated in the table).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopyrimidine derivative.

Protocol 2: General Procedure for Reaction with an Alcohol/Phenol Nucleophile (e.g., Phenol)

-